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Compound of Interest

Compound Name: Enkephalin-met, ala(2)-

Cat. No.: B1671299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of the selective µ-

opioid receptor agonist, [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAME), against other

standard analgesics in various preclinical pain models. The data presented is compiled from

multiple studies to offer a comprehensive overview for researchers designing and interpreting

analgesic assays.

Quantitative Comparison of Analgesic Efficacy
The following tables summarize the median effective dose (ED50) of DAME and morphine in

common rodent pain models. It is important to note that these values can vary depending on

the specific experimental conditions, including the species and strain of the animal, the route of

administration, and the specific parameters of the assay.
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Compound Pain Model Species
Route of
Administration

ED50 (95% CI)

DAME Hot Plate Rat
Intracerebroventr

icular (i.c.v.)

0.35 ± 0.07

mg/kg

Morphine Hot Plate Rat
Intraperitoneal

(i.p.)

0.99 ± 0.03

mg/kg

Morphine Hot Plate Rat
Intraperitoneal

(i.p.)
5.1 ± 0.4 mg/kg

Morphine-6-O-

Sulfate
Hot Plate Rat Not Specified

0.35 ± 0.07

mg/kg

Table 1: Analgesic Potency in the Hot Plate Test. This test primarily measures supraspinal

analgesic effects.

Compound Pain Model Species
Route of
Administration

ED50 (95% CI)

DAME Tail-Flick Mouse Intrathecal (i.t.) Varies by strain

Morphine Tail-Flick Rat
Intraperitoneal

(i.p.)
1.5 - 3.0 mg/kg

Table 2: Analgesic Potency in the Tail-Flick Test. This test is primarily used to assess spinal

analgesia.
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Compound Pain Model Species
Route of
Administration

ED50 (95% CI)

Morphine
Acetic Acid-

Induced Writhing
Mouse

Intraperitoneal

(i.p.)

0.124 ± 0.018

mg/kg

Fentanyl
Acetic Acid-

Induced Writhing
Mouse

Intraperitoneal

(i.p.)

0.016 ± 0.002

mg/kg

Methadone
Acetic Acid-

Induced Writhing
Mouse

Intraperitoneal

(i.p.)

0.005 ± 0.018

mg/kg

Table 3: Analgesic Potency in the Acetic Acid-Induced Writhing Test. This model is sensitive to

both centrally and peripherally acting analgesics.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication

and comparison.

Hot Plate Test
The hot plate test is a widely used method to assess thermal pain thresholds, particularly for

centrally acting analgesics.[2]

Materials:

Hot plate apparatus with adjustable temperature control.

Transparent cylinder to confine the animal on the heated surface.

Experimental animals (rats or mice).

Test compounds (e.g., DAME, morphine) and vehicle control.

Protocol:

Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before

the experiment.
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Apparatus Setup: Set the hot plate temperature to a constant, noxious level (typically

between 50°C and 55°C).

Baseline Latency: Gently place each animal on the hot plate and start a timer. Observe for

nociceptive responses, such as licking a hind paw or jumping.[2] Stop the timer immediately

upon observing a response and record the latency.

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be

established. If an animal does not respond within this time, it should be removed, and the

cut-off time is recorded as its latency.

Drug Administration: Administer the test compound or vehicle via the desired route (e.g.,

intraperitoneal, subcutaneous, intracerebroventricular).

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60,

90, and 120 minutes), place the animal back on the hot plate and measure the response

latency as described in step 3.[3]

Data Analysis: The analgesic effect is often expressed as the percentage of Maximum

Possible Effect (%MPE) calculated using the formula: %MPE = [(Post-drug Latency -

Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

Tail-Flick Test
The tail-flick test measures the latency to a reflexive withdrawal of the tail from a noxious heat

source and is primarily used to evaluate spinally mediated analgesia.[4]

Materials:

Tail-flick apparatus with a radiant heat source or a water bath.

Animal restrainer.

Experimental animals (rats or mice).

Test compounds and vehicle control.

Protocol:
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Acclimatization: Handle the animals for several days before the experiment to accustom

them to the procedure and restraint.

Apparatus Setup:

Radiant Heat: Adjust the intensity of the light beam to elicit a tail flick within 2-4 seconds in

a naive animal.

Hot Water: Maintain the water bath at a constant temperature (typically 52°C to 55°C).

Baseline Latency: Gently restrain the animal and position its tail over the heat source or

immerse the distal third of the tail in the hot water. Start the timer and measure the time until

the animal flicks its tail.

Cut-off Time: A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

Drug Administration: Administer the test compound or vehicle.

Post-treatment Latency: Measure the tail-flick latency at various time points after drug

administration.

Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test
This test is a chemical method used to induce visceral pain and is sensitive to both central and

peripheral analgesics.[5]

Materials:

Acetic acid solution (e.g., 0.6-1% in saline).[6][7]

Observation chambers.

Experimental animals (typically mice).[7]

Test compounds and vehicle control.

Protocol:
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Acclimatization: Allow mice to acclimate to the testing environment.

Drug Administration: Administer the test compound or vehicle subcutaneously or

intraperitoneally.[7]

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetic acid

intraperitoneally.[6]

Observation: Immediately place the mouse in an individual observation chamber and count

the number of writhes (a characteristic stretching and constriction of the abdomen and

extension of the hind limbs) over a defined period (e.g., 10-20 minutes).[6][7]

Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing

compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group

- Writhes in treated animal) / Mean writhes in control group ] x 100.
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Caption: DAME signaling through the µ-opioid receptor.
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Caption: Experimental workflow for the hot plate test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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